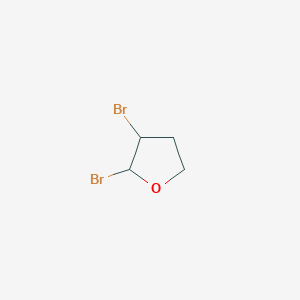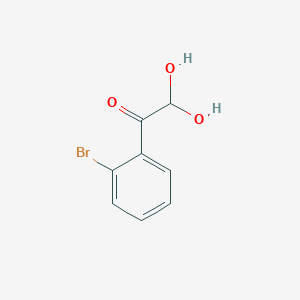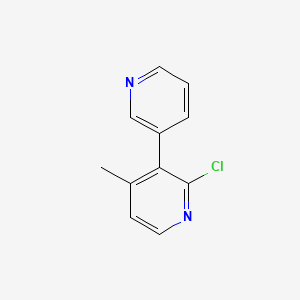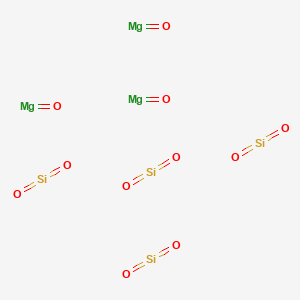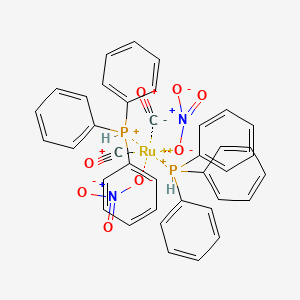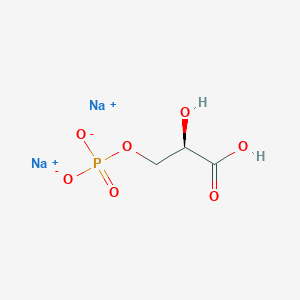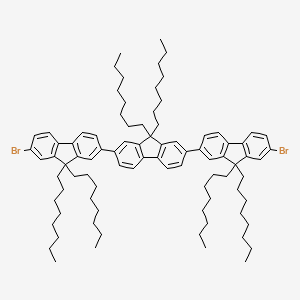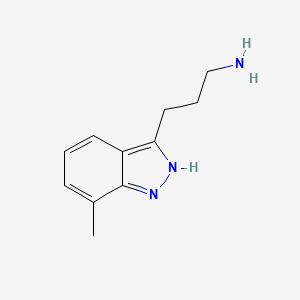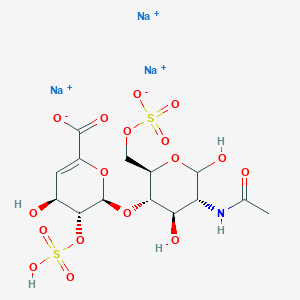
Heparindisaccharidei-atrisodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heparindisaccharidei-atrisodiumsalt is a derivative of heparin, a member of the heparan sulfate family of glycosaminoglycans. Heparin is a linear polysaccharide with a complex sequence resulting from the action of post-polymerization enzymes on a regular repeating disaccharide background . This compound is specifically a disaccharide unit of heparin, which plays a crucial role in various biological processes due to its anticoagulant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparindisaccharidei-atrisodiumsalt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions for this enzymatic digestion include a temperature range of 45-50°C and a pH of 6.0 . The enzyme heparinase II/III from Pseudopedobacter saltans is commonly used for this purpose .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion of heparin followed by purification processes such as chromatography and mass spectrometry to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Heparindisaccharidei-atrisodiumsalt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Sulfation reactions often involve reagents like sulfur trioxide-pyridine complex.
Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of this compound, which have different biological activities and applications .
Scientific Research Applications
Heparindisaccharidei-atrisodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure and function of glycosaminoglycans.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Utilized in the development of anticoagulant therapies and as a diagnostic tool for heparin contamination.
Industry: Employed in the production of low molecular weight heparins and other therapeutic agents
Mechanism of Action
The mechanism of action of heparindisaccharidei-atrisodiumsalt involves its interaction with antithrombin III (ATIII). It binds to ATIII and accelerates the rate at which ATIII inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction is crucial for its anticoagulant properties. The compound’s ability to enhance the inhibitory activity of ATIII against several serine proteases of the coagulation system is the basis of its anticoagulant action .
Comparison with Similar Compounds
Heparindisaccharidei-atrisodiumsalt can be compared with other similar compounds such as:
Heparin: A larger polysaccharide with similar anticoagulant properties but a more complex structure.
Low Molecular Weight Heparins (LMWHs): These are smaller fragments of heparin with more predictable pharmacokinetics and fewer side effects.
Fondaparinux: A synthetic pentasaccharide that mimics the antithrombin-binding region of heparin.
Uniqueness: this compound is unique due to its specific disaccharide structure, which allows for targeted studies and applications in both research and therapeutic contexts .
Properties
Molecular Formula |
C14H19NNa3O17S2+ |
|---|---|
Molecular Weight |
606.4 g/mol |
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 |
InChI Key |
WRWNGZNBPYOKPM-NYNVPWSXSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13142212.png)

